3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Topological Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability Prediction

Researchers optimizing CNS drug candidates often face metabolic liabilities from primary anilines. This boronic ester eliminates that risk: its tertiary N,N-dimethylamino group avoids N-hydroxylation, while the 3-chloro-5-boronate regiochemistry enables direct Suzuki coupling of a 3-chloro-5-(dimethylamino)biaryl motif. • Zero H-bond donors; TPSA 21.7 Ų fits CNS lead criteria • Room-temperature storage compatible with parallel synthesis • 3-Cl substituent provides a synthetic handle for further derivatization Supplied at 98% purity for reliable cross-coupling yields and SAR consistency.

Molecular Formula C14H21BClNO2
Molecular Weight 281.59 g/mol
CAS No. 942069-59-2
Cat. No. B1394833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
CAS942069-59-2
Molecular FormulaC14H21BClNO2
Molecular Weight281.59 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N(C)C
InChIInChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-11(16)9-12(8-10)17(5)6/h7-9H,1-6H3
InChIKeyKHZXFJRBVGCQMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Identity and Chemical Class Overview


3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 942069-59-2) is a pinacol boronate ester derived from a 3-chloro-N,N-dimethylaniline scaffold, with molecular formula C₁₄H₂₁BClNO₂ and molecular weight 281.59 g·mol⁻¹ . It belongs to the arylboronic ester class widely employed as Suzuki–Miyaura cross-coupling partners for C–C bond formation in medicinal chemistry and materials science [1]. The compound features three functionally significant structural elements: a pinacol-protected boronic ester at the 5-position, a chloro substituent at the 3-position, and a tertiary N,N-dimethylamino group. Commercial availability is established through multiple reputable suppliers offering purity specifications of 95–98% .

1
Arylboronic ester building block for Suzuki–Miyaura C–C coupling in medicinal chemistry and materials science
2
Pinacol-protected boronate with 3-chloro and N,N-dimethylamino substituents enabling direct biaryl construction
3
Commercially available with purity specifications supporting parallel synthesis and lead optimization workflows

Procurement Risks of Generic Substitution


Arylboronic esters sharing the C₁₄H₂₁BClNO₂ formula or a general 'chloro-dimethylaniline boronate' descriptor are not functionally interchangeable. The specific 3-chloro-5-boronate regiochemistry, combined with the tertiary N,N-dimethylamino group, produces a distinct physicochemical profile—zero H-bond donors, TPSA of 21.7 Ų, and LogP of ~2.7—that differs markedly from both the primary aniline analog (CAS 1269233-11-5; TPSA 44.48 Ų, LogP ~2.2–2.8, one H-bond donor) and the des-chloro analog (CAS 325142-87-8; LogP ~2.05) [1]. Substituting any of these alternatives alters membrane permeability potential, metabolic stability of the aniline nitrogen, and the steric/electronic environment at the boron center during cross-coupling, with direct consequences for reaction yield, pharmacokinetic profiling, and downstream SAR consistency [2].

Primary aniline analog (CAS 1269233-11-5) carries an H-bond donor and higher TPSA; may alter passive permeability and introduce N-hydroxylation metabolic liability.
Des-chloro analog (CAS 325142-87-8) has lower lipophilicity (~Δ0.65 LogP); shifts membrane partitioning and may not replicate chloro-dependent property tuning.
Positional isomer (CAS 1613259-65-6) with ortho-chloro creates steric compression at the aniline nitrogen, altering electronic character and coupling reproducibility.

Quantitative Differentiation vs. Closest Analogs


TPSA Reduction and Membrane Permeability Advantage

The topological polar surface area (TPSA) of the target compound is 21.7 Ų, compared to 44.48 Ų for the primary aniline analog 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5) . This represents a 51.2% reduction in TPSA, attributable to replacement of the –NH₂ group with –N(CH₃)₂. In medicinal chemistry, TPSA values below 60 Ų are associated with favorable oral absorption, and values below ~30 Ų are strongly correlated with blood-brain barrier penetration potential [1]. The primary aniline analog falls into a borderline permeability range, while the target compound falls well within the optimal CNS-permeant window.

TPSA Reduction
Reported
21.7 vs 44.48 Ų (−51.2%)
Lower TPSA supports blood-brain barrier penetration screening for CNS drug discovery building blocks.
Calculated values from vendor datasheets; validate with experimental permeability assay.
Topological Polar Surface Area Blood-Brain Barrier Permeability Oral Bioavailability Prediction Drug Discovery

Hydrogen Bond Donor Count and Metabolic Stability

The target compound possesses zero hydrogen bond donors (tertiary aniline), whereas the closest primary aniline comparator 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5) has one H-bond donor from its –NH₂ group . Hydrogen bond donor count is a critical parameter in the Rule of Five: each H-bond donor reduces passive permeability by approximately one log unit and increases the desolvation penalty for membrane crossing [1]. Additionally, primary anilines are known substrates for N-acetyltransferase (NAT) and cytochrome P450-mediated N-hydroxylation, forming reactive metabolites associated with hepatotoxicity and hematotoxicity—metabolic liabilities that are substantially attenuated or absent in the N,N-dimethyl tertiary aniline [2].

H‑Bond Donors
Reported
0 vs 1 HBD
Absence of H-bond donor may reduce N-hydroxylation metabolic risk; supports metabolic stability optimization.
Primary aniline is a known NAT/P450 substrate; tertiary amine avoids this soft spot.
Hydrogen Bond Donors Lipinski Rule of Five Membrane Permeability Pharmacokinetics

Lipophilicity Tuning via Chloro Substitution

The target compound has a measured/calculated LogP of 2.7052 (Leyan) or 4.6828 (Fluorochem, differing computational method), while the des-chloro analog N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 325142-87-8) has a LogP of 2.0518 [1]. Using the consistent Leyan/Chemsrc computational methodology, the chloro substituent contributes approximately +0.65 LogP units. This incremental lipophilicity places the target in an attractive range (LogP 2–3) for balanced solubility and permeability, whereas the des-chloro analog may suffer from excessive polarity for certain target profiles. In drug discovery, the ability to modulate LogP through halogen substitution is a well-established strategy for optimizing ADME properties without altering the core scaffold [2].

Lipophilicity Tuning
Reported
LogP ~2.7 vs 2.05 (+0.65)
Chloro substituent adds quantifiable lipophilicity for multiparameter lead optimization in ADME profiling.
Computational LogP; confirm with experimental LogD measurement.
Lipophilicity LogP Lead Optimization ADME

Regioisomeric Effects on Coupling Reactivity

The target compound bears the boronate ester at the 5-position and chloro at the 3-position relative to the N,N-dimethylamino group (meta relationship between Cl and BPin, meta between NMe₂ and BPin). The positional isomer 2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1613259-65-6) places chloro ortho to NMe₂ and BPin para to NMe₂ . These regioisomers are not functionally equivalent: the ortho-chloro substituent in the comparator exerts a steric compression effect on the dimethylamino group, potentially altering its basicity (pKa) and the conformational preference of the aniline nitrogen lone pair, which in turn affects both the electronics of the aromatic ring during oxidative addition/transmetallation and the compound's behavior in biological assays [1]. The meta-chloro arrangement in the target compound minimizes this steric interaction, providing a less conformationally constrained and electronically more predictable coupling partner.

Regioisomeric Reactivity
Class-level
3-Cl,5-BPin (meta) vs 2-Cl,4-BPin (ortho)
Ortho-chloro regioisomer may introduce steric compression altering coupling efficiency and electronic character.
Class-level inference; verify under specific Suzuki conditions.
Regiochemistry Suzuki–Miyaura Coupling Steric Effects Positional Isomer

Room-Temperature Storage and Supply Chain Logistics

The target compound is specified for room-temperature storage under inert atmosphere (standard for pinacol boronates) with no light-sensitivity requirement noted by major suppliers . In contrast, the primary aniline analog 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5) requires storage at 2–8°C with explicit protection from light . This difference stems from the greater oxidative and photochemical sensitivity of primary aromatic amines relative to their N,N-dialkylated counterparts. The N,N-dimethyl group blocks amine oxidation pathways and reduces the electron-rich character that makes primary anilines susceptible to air- and light-induced degradation [1].

Storage & Logistics
Reported
RT, inert atm. vs 2–8°C, light prot.
Room-temperature storage simplifies inventory and eliminates cold-chain shipping requirements.
Based on vendor specifications; confirm long-term stability for stock solutions.
Storage Stability Supply Chain Logistics Handling Requirements Procurement

Evidence-Backed Application Scenarios


CNS-Penetrant Kinase Inhibitor Fragment Elaboration

The target compound's TPSA of 21.7 Ų and zero H-bond donor count position it within the optimal physicochemical space for CNS drug candidates (typically TPSA < 60–70 Ų and HBD ≤ 3) [1]. As a boron pinacol ester, it can be directly coupled to heteroaryl chlorides, bromides, or triflates to introduce a 3-chloro-5-(N,N-dimethylamino)biaryl motif into kinase inhibitor scaffolds. The tertiary aniline nitrogen avoids the N-hydroxylation metabolic liability of primary anilines, making it particularly suitable for CNS programs where reactive metabolite formation is a safety concern [2]. The room-temperature storage compatibility further supports its use in high-throughput parallel synthesis workflows common in CNS lead optimization.

Late-Stage Functionalization in Agrochemical Discovery

The chloro substituent at the 3-position provides both a synthetic handle (for potential further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling) and a lipophilicity modulator (ΔLogP ~+0.65 vs. des-chloro analog) . In agrochemical discovery, where physicochemical property tuning for leaf uptake and phloem mobility is critical, the ability to incorporate both the boronate (for biaryl construction) and the chloro group (for property modulation) in a single building block reduces step count by at least one synthetic operation compared to sequential introduction. The regioisomeric specificity (3-Cl, 5-BPin) ensures that the electronic character of the resulting biaryl product matches the designed SAR without regioisomeric ambiguity [1].

Synthesis of Conjugated Polymers and OLED Intermediates

N-Substituted anilines serve as key intermediates for the synthesis of conducting polymers, dyes, and organic electronic materials . The target compound's tertiary amino group provides electron-donating character to the aryl ring while avoiding the N–H functionality that can cause aggregation-induced quenching in OLED emitters or undesirable proton transfer in device operation. The pinacol boronate enables iterative Suzuki–Miyaura polymerization or end-capping reactions. The 3-chloro substituent additionally provides a site for post-polymerization modification or serves as a polarity/energy-level tuning element in donor–acceptor copolymers.

Comparative Procurement Decision Guide

When comparing CAS 942069-59-2 against its closest analogs (CAS 1269233-11-5, CAS 1613259-65-6, CAS 325142-87-8), the procurement decision should be driven by the specific requirements of the downstream chemistry and biological profiling. The target compound uniquely combines zero H-bond donors, low TPSA (21.7 Ų), moderate lipophilicity (LogP ~2.7), chloro substitution for further derivatization, room-temperature storage, and 98% purity specification [1]. If the synthetic route requires a primary aniline for subsequent N-functionalization, CAS 1269233-11-5 would be preferred, albeit with the trade-off of refrigerated storage and higher TPSA. If the chloro position must be para to the amino group, CAS 1613259-65-6 is mandated. If chlorine is contraindicated, CAS 325142-87-8 offers the lowest lipophilicity. However, for the majority of CNS- or permeability-focused medicinal chemistry applications requiring a pre-installed tertiary aniline with a chloro substituent, CAS 942069-59-2 represents the most balanced and procurement-friendly option within this chemical series.

Application
Selection Property
Validation Focus
CNS-permeant fragment elaboration
Low TPSA / zero HBD profile for passive permeability
Verify brain penetration potential in target scaffold
Agrochemical lead optimization
Chloro substituent for lipophilicity tuning
Evaluate leaf uptake and phloem mobility
Conjugated polymer / OLED synthesis
Tertiary amine donor without N–H quenching
Assess photoluminescence quantum yield and device stability
Quote Request

Request a Quote for 3-Chloro-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.